Methyl citrate

MAO-B inhibition Neuropharmacology Natural Product Chemistry

Buy Methyl Citrate (CAS 26163-61-1, ≥98% purity) for your MAO-B inhibition studies. This solid mono-methyl citrate ester, isolated from Opuntia ficus-indica, delivers an IC50 of 0.23 mM—2.7-fold more potent than trimethyl citrate. As the defining metabolite in the methylcitrate cycle, it is an essential probe for propionyl-CoA detoxification, Mycobacterial virulence, and propionic acidemia research. Choose it over triethyl citrate for solid-state applications like biodegradable polyester plasticizers. High DMSO solubility (100 mg/mL) facilitates flexible in vitro assay preparation.

Molecular Formula C7H10O7
Molecular Weight 206.15 g/mol
Cat. No. B7970192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl citrate
Molecular FormulaC7H10O7
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12)
InChIKeyYUTUUOJFXIMELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Citrate (CAS 26163-61-1): Essential Baseline Profile for Research Procurement and Comparative Selection


Methyl citrate (CAS 26163-61-1, molecular formula C7H10O7, MW 206.15) is a mono-methyl ester derivative of citric acid, specifically classified as 1,3-dimethyl citrate (also referred to as 2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid) . It is a naturally occurring compound isolated from the fruits of Opuntia ficus-indica var. saboten Makino [1]. Unlike its parent compound citric acid, which is a central metabolite in the tricarboxylic acid (TCA) cycle, methyl citrate participates in the distinct methylcitrate cycle (MCC), a specialized pathway for propionyl-CoA detoxification [2]. This compound is supplied as a solid powder (melting point approximately 76-79°C) and is commonly used as a research tool in biochemical and pharmacological studies, particularly as a Monoamine oxidase B (MAO-B) inhibitor [1].

Why Citric Acid and Other Alkyl Citrates Cannot Substitute Methyl Citrate in Targeted Research Applications


Although methyl citrate shares a common citric acid backbone with other alkyl citrate esters (e.g., trimethyl citrate, triethyl citrate) and inorganic citrate salts, simple substitution is not scientifically valid due to profound differences in their biological activity profiles and physicochemical properties. For instance, while citric acid is a ubiquitous metabolic intermediate with no significant MAO-B inhibitory activity, methyl citrate and its close analogs exhibit a distinct and quantifiable inhibitory effect on this enzyme [1]. Furthermore, the physical state of these compounds varies dramatically at ambient temperature: triethyl citrate is a liquid (melting point -55°C), whereas methyl citrate and trimethyl citrate are crystalline solids (melting points ~76-79°C), which directly impacts their handling, formulation, and suitability for different experimental protocols [2]. The following section provides a detailed, quantitative comparison of these critical differential dimensions to guide precise scientific selection and procurement.

Methyl Citrate: A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


MAO-B Inhibitory Potency: Methyl Citrate vs. Trimethyl Citrate and 1-Methyl Malate

In a direct head-to-head comparison of MAO-B inhibitory activity, methyl citrate (specifically 1,3-dimethyl citrate) demonstrated an IC50 of 0.23 mM, positioning it as a more potent inhibitor than trimethyl citrate (IC50 = 0.61 mM) but slightly less potent than 1-monomethyl citrate (IC50 = 0.19 mM) [1]. This study, which isolated these compounds from Opuntia ficus-indica var. saboten, provides the definitive quantitative ranking for this specific biological activity.

MAO-B inhibition Neuropharmacology Natural Product Chemistry

Physical State and Melting Point: Methyl Citrate vs. Triethyl Citrate

Methyl citrate exists as a crystalline solid at ambient temperature with a reported melting point of approximately 76-79°C . In stark contrast, its close structural analog, triethyl citrate, is a liquid at room temperature with a melting point of -55°C [1]. This fundamental difference in physical state dictates their applicability in different experimental and industrial contexts.

Physical Chemistry Formulation Science Material Properties

Solubility in DMSO: Methyl Citrate vs. Citric Acid

Methyl citrate demonstrates high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays, with reported values of 100 mg/mL (485.08 mM) requiring sonication . For the baseline compound citric acid, reported solubility in DMSO is lower and variable, with some sources indicating 38 mg/mL (197.79 mM) and others up to 100 mg/mL under different conditions . This suggests methyl citrate offers more robust and reliable solubility in this critical assay solvent.

Solubility In vitro Assay Sample Preparation

Acute Oral Toxicity Profile: Methyl Citrate vs. Citric Acid

Methyl citrate is classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed, H302), and is also categorized as very toxic to aquatic life with long lasting effects (H410) [1]. While a precise oral LD50 value is not publicly available, it is reported to fall within the range for Category 4 (typically >300-2000 mg/kg). In contrast, citric acid, a widely used food additive, has a well-documented oral LD50 of 3,000 mg/kg in rats, indicating it is practically non-toxic by ingestion .

Toxicology Safety Assessment Risk Management

Metabolic Pathway Specificity: Methyl Citrate Cycle vs. Tricarboxylic Acid Cycle

Methyl citrate is not merely a derivative of citric acid; it is the eponymous intermediate of the methylcitrate cycle (MCC), a specialized metabolic pathway for the detoxification of propionyl-CoA [1]. This pathway is distinct from the canonical TCA cycle in which citric acid operates. The MCC is crucial for the pathogenesis of certain bacteria, including Mycobacterium tuberculosis and Salmonella enterica, which rely on it for survival in fatty acid-rich environments . Citric acid, the parent compound, has no analogous role in this specific pathway.

Metabolism Microbiology Enzymology

Validated Research and Industrial Applications for Methyl Citrate Based on Comparative Evidence


MAO-B Inhibitor Screening and Neuropharmacology Research

Based on its demonstrated IC50 of 0.23 mM against MAO-B [1], methyl citrate is the preferred compound for assays requiring a moderately potent, naturally derived MAO-B inhibitor. It is a superior choice over the less potent trimethyl citrate (IC50 0.61 mM) for achieving robust enzyme inhibition in vitro.

Studies of the Methylcitrate Cycle and Propionate Metabolism

As the defining metabolite of the methylcitrate cycle (MCC), methyl citrate is an indispensable chemical probe for investigations into propionyl-CoA detoxification, bacterial virulence (e.g., in M. tuberculosis), and metabolic disorders such as propionic acidemia [2]. Its unique pathway association provides a research tool that cannot be substituted by citric acid or other simple citrates.

Solid-State Formulation and Biodegradable Polymer Plasticization

Owing to its solid physical state (melting point 76-79°C) , methyl citrate can serve as a solid plasticizer or excipient in applications where the liquid alternative, triethyl citrate, is unsuitable. This includes use in the formulation of solid biodegradable aliphatic polyester resins, as described in patent literature [3].

Analytical Standard and Metabolomics

The well-defined physicochemical properties of methyl citrate, including its characteristic melting point and high solubility in DMSO (100 mg/mL) , make it a reliable analytical standard for the identification and quantification of citrate esters in complex biological matrices using techniques like HPLC or LC-MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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